molecular formula C25H36N2O2S B4626152 1-{[4-(Butan-2-yl)phenyl]sulfonyl}-4-(4-tert-butylbenzyl)piperazine

1-{[4-(Butan-2-yl)phenyl]sulfonyl}-4-(4-tert-butylbenzyl)piperazine

Cat. No.: B4626152
M. Wt: 428.6 g/mol
InChI Key: UCBQYMRLWNINSH-UHFFFAOYSA-N
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Description

1-{[4-(Butan-2-yl)phenyl]sulfonyl}-4-(4-tert-butylbenzyl)piperazine is a complex organic compound that belongs to the class of piperazines. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This specific compound is characterized by the presence of a sulfonyl group attached to a butan-2-ylphenyl moiety and a tert-butylbenzyl group attached to the piperazine ring. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[4-(Butan-2-yl)phenyl]sulfonyl}-4-(4-tert-butylbenzyl)piperazine can be achieved through several synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction typically requires the presence of a base, such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), to facilitate the cyclization process . Another method involves the Ugi reaction, which is a multicomponent reaction that combines an amine, an isocyanide, a carboxylic acid, and an aldehyde or ketone to form the desired piperazine derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

1-{[4-(Butan-2-yl)phenyl]sulfonyl}-4-(4-tert-butylbenzyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert sulfonyl groups to thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Electrophiles such as bromine (Br₂), nitric acid (HNO₃)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

1-{[4-(Butan-2-yl)phenyl]sulfonyl}-4-(4-tert-butylbenzyl)piperazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a pharmacological agent due to its structural similarity to bioactive piperazine derivatives.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-{[4-(Butan-2-yl)phenyl]sulfonyl}-4-(4-tert-butylbenzyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{[4-(Butan-2-yl)phenyl]sulfonyl}-4-(4-tert-butylbenzyl)piperazine is unique due to the presence of both a sulfonyl group and a tert-butylbenzyl group, which confer distinct chemical and physical properties

Properties

IUPAC Name

1-(4-butan-2-ylphenyl)sulfonyl-4-[(4-tert-butylphenyl)methyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H36N2O2S/c1-6-20(2)22-9-13-24(14-10-22)30(28,29)27-17-15-26(16-18-27)19-21-7-11-23(12-8-21)25(3,4)5/h7-14,20H,6,15-19H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCBQYMRLWNINSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H36N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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